RFRP-2 (rat)

Description

Discovery and Classification of RFamide Peptide Families

Neuropeptides sharing a common C-terminal arginine (R) and an amidated phenylalanine (F) motif, known as RFamide peptides, were first identified in invertebrates. mdpi.comresearchgate.net In mammals, this peptide superfamily has expanded to include at least five distinct groups based on their N-terminal sequences and the genes that encode them: the neuropeptide FF (NPFF) group, the gonadotropin-inhibitory hormone (GnIH) group (also known as RFRPs), the pyroglutamylated RFamide peptide (QRFP) or 26RFa group, the kisspeptin (B8261505) group, and the prolactin-releasing peptide (PrRP) group. mdpi.comnih.govresearchgate.net These peptides are involved in a wide array of biological activities, acting through G-protein coupled receptors. mdpi.comresearchgate.net The first mammalian RFamide peptides, neuropeptide FF (NPFF) and neuropeptide AF (NPAF), were isolated from bovine brain extracts. researchgate.netnih.gov

The discovery of these peptides often involved techniques such as reverse pharmacology and searching DNA sequence databases. mdpi.comresearchgate.net For instance, GnIH homologs were identified and purified from human hypothalamus extracts and named RFRP-1 and RFRP-3. researchgate.net Similarly, QRFP, also known as 26RFa, and its longer form, 43RFa, were isolated from human and rat brain extracts. mdpi.comresearchgate.net

Table 1: Major RFamide Peptide Families in Mammals

| Peptide Family | Representative Members | Primary Function |

|---|---|---|

| Neuropeptide FF (NPFF) | NPFF, NPAF | Pain modulation, various neuroendocrine functions |

| Gonadotropin-Inhibitory Hormone (GnIH)/RFRP | RFRP-1, RFRP-3 | Inhibition of gonadotropin secretion |

| Pyroglutamylated RFamide Peptide (QRFP) | 26RFa, 43RFa | Regulation of feeding, energy homeostasis |

| Kisspeptin | Kisspeptin-54, -14, -13, -10 | Stimulation of GnRH/gonadotropin release |

RFRPs as Mammalian Orthologs of Gonadotropin-Inhibitory Hormone (GnIH)

In 2000, a novel peptide that inhibited gonadotropin release was discovered in the quail brain and named Gonadotropin-Inhibitory Hormone (GnIH). frontiersin.orgbioscientifica.comscispace.com Subsequent research identified the mammalian orthologs of avian GnIH, which are the RFamide-related peptides (RFRPs). frontiersin.orgnih.gov Specifically, RFRP-3 is considered the functional mammalian ortholog of GnIH. frontiersin.orgoup.com The RFRP gene in most mammals encodes for two primary peptides, RFRP-1 and RFRP-3. frontiersin.org These peptides are recognized for their role in the inhibitory control of the hypothalamic-pituitary-gonadal (HPG) axis. frontiersin.orgbioscientifica.com

RFRPs exert their effects by binding to G-protein coupled receptors, primarily GPR147 (also known as NPFF1R). bioscientifica.comfrontiersin.org These receptors are found on gonadotropin-releasing hormone (GnRH) neurons and in the pituitary gland, suggesting that RFRPs can modulate reproduction by acting at multiple levels of the HPG axis. bioscientifica.comoup.comfrontiersin.org The discovery of RFRPs as the mammalian counterpart to GnIH opened up new avenues for understanding the complex regulation of reproduction. frontiersin.org

Properties

IUPAC Name |

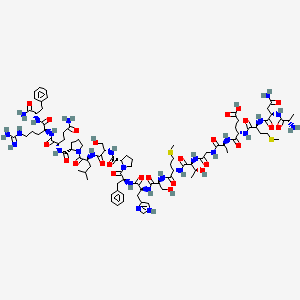

(4S)-5-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H134N26O25S2/c1-45(2)35-60(86(138)113-31-15-22-64(113)83(135)103-53(24-26-66(90)118)76(128)100-52(21-14-30-96-88(93)94)75(127)105-57(71(92)123)36-49-17-10-8-11-18-49)108-82(134)63(43-116)111-84(136)65-23-16-32-114(65)87(139)61(37-50-19-12-9-13-20-50)109-79(131)58(38-51-40-95-44-98-51)107-81(133)62(42-115)110-78(130)56(29-34-141-7)104-85(137)70(48(5)117)112-68(120)41-97-73(125)47(4)99-74(126)54(25-27-69(121)122)101-77(129)55(28-33-140-6)102-80(132)59(39-67(91)119)106-72(124)46(3)89/h8-13,17-20,40,44-48,52-65,70,115-117H,14-16,21-39,41-43,89H2,1-7H3,(H2,90,118)(H2,91,119)(H2,92,123)(H,95,98)(H,97,125)(H,99,126)(H,100,128)(H,101,129)(H,102,132)(H,103,135)(H,104,137)(H,105,127)(H,106,124)(H,107,133)(H,108,134)(H,109,131)(H,110,130)(H,111,136)(H,112,120)(H,121,122)(H4,93,94,96)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJMBTDODJSDJI-YPHUOVQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H134N26O25S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2020.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biology and Gene Expression of Rfrp 1 and Rfrp 3 in Rats

The Rat npvf Gene and its Precursor Protein

In rats, the neuropeptides RFRP-1 and RFRP-3 are encoded by the npvf gene (also known as Rfrp) bioscientifica.com. This gene gives rise to a precursor protein called pro-FMRFamide-related neuropeptide VF bioscientifica.com. This precursor undergoes cleavage to generate three distinct peptides: Neuropeptide SF (NPSF), also known as RFRP-1; a second peptide designated as RFRP-2 in some contexts (though in rats, the precursor is cleaved into three chains, with the third being NPVF, also called RFRP-2); and Neuropeptide VF (NPVF), also known as RFRP-3 bioscientifica.comfrontiersin.org. While RFRP-1 and RFRP-3 are the primary bioactive products with known receptor interactions, RFRP-2 does not bind to the known NPFF receptors and its biological activity remains uncharacterized frontiersin.org.

Central Nervous System Expression Patterns of RFRP mRNA in Rats

The expression of npvf mRNA, which codes for the precursor of RFRP peptides, has been identified in various regions of the rat central nervous system. The distribution of this mRNA provides insights into the potential sites of action for these neuropeptides.

Hypothalamic Nuclei: Dorsomedial Hypothalamus (DMH), Periventricular Nucleus (PerVN), Arcuate Nucleus (ARC), Supraoptic Nucleus (SON), Ventromedial Nucleus (VMN), Paraventricular Nucleus (PVN)

Within the rat hypothalamus, the expression of RFRP mRNA is prominently localized. High concentrations of preprogalanin mRNA, which is relevant to neuropeptide studies, have been detected in the paraventricular, periventricular, supraoptic, dorsomedial, and arcuate nuclei nih.gov. More specifically for RFRP, neurons expressing its mRNA are found in the dorsomedial nucleus of the hypothalamus (DMH) and the ventromedial nucleus of the hypothalamus (VMH) nih.gov. Studies using in situ hybridization have confirmed the presence of RFRP-3 immunoreactive cell bodies in the VMH and DMH nih.gov. The paraventricular nucleus (PVN) also contains RFRP3-immunoreactive neurons nih.gov. While direct evidence for RFRP mRNA in the supraoptic nucleus (SON) from the provided search results is less explicit, this nucleus is a key site for the synthesis of other neuropeptides like vasopressin nih.gov.

| Hypothalamic Nucleus | Presence of RFRP mRNA | Research Findings |

| Dorsomedial Hypothalamus (DMH) | Present | High concentration of neurons expressing RFRP mRNA. nih.govnih.gov |

| Periventricular Nucleus (PerVN) | Present | High concentration of preprogalanin mRNA, indicating significant neuropeptidergic activity. nih.gov |

| Arcuate Nucleus (ARC) | Present | High concentration of preprogalanin mRNA. nih.gov |

| Supraoptic Nucleus (SON) | Implied | High concentration of preprogalanin mRNA and vasopressin mRNA, suggesting a role in neuropeptide synthesis. nih.govnih.gov |

| Ventromedial Nucleus (VMN) | Present | RFRP-3 labeled cells identified. nih.gov |

| Paraventricular Nucleus (PVN) | Present | RFRP3-immunoreactive neurons detected. nih.gov |

Extra-hypothalamic Regions: Thalamic Nuclei, Locus Coeruleus (LC), Nucleus of Incertus, Spinal Trigeminal Nucleus, Dorsal Horn of the Spinal Cord, Amygdala (AMY), Lateral Septal Nuclei, Nucleus of the Solitary Tract (NTS)

Beyond the hypothalamus, RFRP mRNA expression has been noted in several other brain regions, although the data for some areas are less specific. In situ hybridization has revealed CGRP mRNA expressing cells in the posterior and peripeduncular thalamic nuclei nih.gov. The locus coeruleus (LC) shows strong mRNA expression for various adrenoceptor subtypes biorxiv.org. The nucleus incertus contains neurons expressing relaxin-3 (RLN3) mRNA nih.govfrontiersin.org. While direct evidence for RFRP mRNA in the amygdala of rats is not detailed in the provided results, studies have examined the expression of other genes like CRF mRNA in this region biorxiv.org. Similarly, for the lateral septal nuclei, research has focused on the distribution of various other neurotransmitters and steroid hormone receptors nih.gov. High concentrations of preprogalanin mRNA have been found in the nucleus of the solitary tract nih.gov.

Developmental Regulation of RFRP Gene Expression in Rats

The expression of the Rfrp gene in the rat hypothalamus undergoes significant changes during postnatal development and puberty, with some evidence pointing towards sex-dependent regulation.

Postnatal and Pubertal Changes in Hypothalamic RFRP mRNA Levels

Studies in rats have shown that total Rfrp mRNA levels in the hypothalamus increase in juvenile animals before puberty and subsequently decrease after puberty nih.gov. This developmental pattern suggests a potential role for RFRP peptides in restraining the reproductive axis before the onset of puberty nih.gov. The expression of hypothalamic reproductive genes, including Kiss1 and Tac2, also shows peri-pubertal changes, indicating a complex interplay of various neuropeptides in the timing of puberty nih.gov. Research on the postnatal development of the hypothalamus reveals dynamic changes in the expression of numerous neuroendocrine genes bioscientifica.comnih.gov.

Sex-Dependent Developmental Profiles

While some studies have not found major sex differences in Rfrp cell number or mRNA levels in adult mice, the developmental profiles in rats show some sex-specific patterns for other related genes nih.gov. For instance, there are sex-specific changes in the expression of preoptic regulatory factor-1 and -2 mRNA in the rat brain during development nih.gov. Furthermore, broader analyses of the developing rat hypothalamus have revealed surprisingly few sex differences in the expression of many neuroendocrine genes, though some, like Esr1, Kiss1, and Tac2, are dimorphic nih.gov. The expression of various genes in the corticolimbic system of rodents also exhibits sex differences during development frontiersin.org.

| Developmental Stage | RFRP mRNA Expression Change | Sex-Dependent Differences |

| Juvenile (Pre-pubertal) | Increase | Some evidence for sex-specific patterns in related gene expression. nih.govnih.gov |

| Pubertal | Peak and subsequent decrease | Few direct sex differences in RFRP mRNA, but dimorphic expression of other reproductive genes. nih.govnih.gov |

| Adult | Stabilized at lower levels | No major sex differences reported in some rodent studies. nih.gov |

Hormonal and Environmental Modulation of RFRP Expression in Rats

The expression of RFamide-related peptide (RFRP) in rats is dynamically regulated by a variety of internal hormonal signals and external environmental cues. These factors can significantly influence the transcription of the Rfrp gene, thereby modulating the levels of RFRP-2, the rat ortholog of the avian gonadotropin-inhibiting hormone (GnIH). This section explores the key modulators of Rfrp mRNA expression, including glucocorticoids, sex steroids, photoperiod, and metabolic status.

Glucocorticoid Regulation: Stress-Induced Upregulation of Rfrp mRNA, Corticosterone (B1669441) Effects, and Adrenalectomy Inhibition

Glucocorticoids, the primary stress hormones, play a significant role in modulating the expression of Rfrp mRNA in the rat hypothalamus. Both acute and chronic stress have been demonstrated to upregulate Rfrp gene expression. This stress-induced increase is mediated by glucocorticoids, as the effect is prevented by adrenalectomy, the surgical removal of the adrenal glands which are the primary source of these hormones researchgate.net.

Studies in male rats have shown that both acute (short-term) and chronic (long-term) restraint stress lead to an increase in Rfrp mRNA levels, which is correlated with a decrease in serum luteinizing hormone (LH) researchgate.net. This suggests a pathway where stress, through the action of glucocorticoids, enhances the expression of the inhibitory neuropeptide RFRP, subsequently suppressing the reproductive axis. Further supporting this, approximately half of the RFRP neurons in the hypothalamus express the glucocorticoid receptor, providing a direct mechanism for glucocorticoid action on these cells researchgate.net.

The administration of corticosterone, the principal glucocorticoid in rodents, has been shown to influence neuronal activation in RFRP-expressing cells. In male mice, corticosterone injections led to a significant increase in the co-expression of Rfrp and c-fos mRNA, a marker of neuronal activation, within 30 minutes of administration researchgate.net. This indicates that corticosterone can rapidly activate RFRP neurons.

Conversely, the removal of glucocorticoids via adrenalectomy has been shown to inhibit the stress-induced upregulation of Rfrp mRNA researchgate.net. This finding underscores the critical role of adrenal-derived glucocorticoids in mediating the effects of stress on the RFRP system. While adrenalectomy has been shown to affect the expression of other hypothalamic neuropeptides involved in energy balance, such as neuropeptide Y (NPY) and pro-opiomelanocortin (POMC), its specific inhibitory effect on the stress-induced rise in Rfrp mRNA highlights a key neuroendocrine pathway linking the stress and reproductive axes researchgate.net.

Table 1: Glucocorticoid Regulation of Rfrp mRNA Expression in Rats

| Condition | Effect on Rfrp mRNA Expression | Key Findings |

|---|---|---|

| Acute Restraint Stress | Upregulation | Correlates with a downregulation of serum LH in male rats. researchgate.net |

| Chronic Restraint Stress | Upregulation | Effect is blocked by adrenalectomy, indicating mediation by glucocorticoids. researchgate.net |

| Corticosterone Administration | Increased Neuronal Activation | Leads to increased co-expression of Rfrp and c-fos mRNA in male mice. researchgate.net |

| Adrenalectomy | Inhibition of Stress-Induced Upregulation | Prevents the increase in Rfrp mRNA expression typically seen with stress. researchgate.net |

Sex Steroid Regulation: Estradiol Influence on Rfrp Gene Expression

The influence of sex steroids, particularly estradiol, on Rfrp gene expression in rats has been a subject of investigation with some varied results. Estradiol is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, and its interaction with the RFRP system is crucial for understanding the hormonal control of reproduction.

Some studies have reported that estradiol treatment in female rats can influence Rfrp mRNA levels. For instance, one study suggested that estradiol treatment increases total Rfrp mRNA levels in female rats. In contrast, other research has indicated no significant effect of estradiol on total Rfrp mRNA levels in female rats. These discrepancies may arise from differences in experimental design, the hormonal status of the animals at the time of the study, or the specific brain regions examined.

In ovariectomized female rats, a model for studying the effects of hormone replacement, the regulation of Rfrp expression by estradiol has been explored. One study involving ovariectomized rats did not find a significant change in Rfrp mRNA expression following estradiol treatment. This contrasts with findings in mice, where estradiol has been shown to down-regulate Rfrp expression nih.gov. The RFRP-synthesizing neurons are located in the dorsomedial nucleus of the hypothalamus in both rats and mice, but species-specific differences in reproductive physiology may account for the varying responses to estradiol nih.gov.

It is important to note that RFRP neurons themselves are targets for estradiol, as a subset of these neurons expresses estrogen receptor α (ERα). This provides a potential mechanism for the direct regulation of Rfrp gene expression by estradiol. The varying reports on the effect of estradiol on Rfrp mRNA in rats highlight the complexity of this regulatory relationship and suggest that other factors may modulate the response of RFRP neurons to sex steroids.

Table 2: Estradiol Regulation of Rfrp Gene Expression in Female Rodents

| Species | Experimental Model | Effect of Estradiol on Rfrp mRNA | Reference |

|---|---|---|---|

| Rat | Female rats | Increase | frontiersin.org |

| Rat | Female rats | No effect | frontiersin.org |

| Mouse | Ovariectomized females | Decrease | nih.gov |

Metabolic Status Influence: Effects of Undernutrition or Fasting

The metabolic state of an animal can significantly impact the neuroendocrine systems that control both energy balance and reproduction. The expression of Rfrp mRNA in the rat hypothalamus is sensitive to changes in nutritional status, particularly long-term undernutrition.

A study investigating the effects of long-term malnutrition in female ovariectomized rats found that a restricted diet (half of the standard dietary intake for 14 days) led to a significant increase in the relative expression of RFRP-3 mRNA in the dorsomedial hypothalamic nucleus (DMH). The group on the restricted diet showed a mean relative expression of RFRP-3 mRNA that was substantially higher than that of the group on a standard diet. This suggests that a state of negative energy balance or nutritional stress can upregulate the expression of this inhibitory neuropeptide.

The upregulation of RFRP-3 mRNA during undernutrition could be a mechanism through which the body suppresses the energetically costly reproductive processes during times of food scarcity. By increasing the expression of an inhibitor of gonadotropin-releasing hormone (GnRH) secretion, the body can conserve resources until metabolic conditions are more favorable for reproduction.

While the effects of undernutrition on Rfrp mRNA have been documented, there is a lack of specific research on the direct effects of short-term or prolonged fasting on RFRP-2 mRNA expression in rats. Studies on fasting in rats have shown changes in the expression of other hypothalamic neuropeptides involved in appetite regulation, such as neuropeptide Y (NPY), which is increased by fasting. However, how fasting specifically impacts the RFRP system in rats remains an area for further investigation.

Table 4: Influence of Metabolic Status on RFRP-3 mRNA Expression in Rats

| Condition | Duration | Animal Model | Effect on RFRP-3 mRNA in DMH |

|---|---|---|---|

| Malnutrition (Half Dietary Intake) | 14 days | Ovariectomized Female Rats | Significant Increase |

| Fasting | Not Specified | Rat | Data not available |

Compound Names Mentioned in the Article

Neuroanatomy and Projections of Rfrp Neurons in Rats

Distribution of RFRP-Immunoreactive Neurons and Fibers

In the rat brain, neurons that produce RFamide-related peptides (RFRPs) are primarily located in the tuberal hypothalamus. nih.gov Specifically, these RFRP-immunoreactive (ir) neurons are found along the third ventricle, extending from the caudal part of the medial anterior hypothalamus through the entire medial tuberal hypothalamus. oup.com The majority of these neurons are situated in the periventricular area and are also scattered in the region between the dorsomedial hypothalamic nucleus (DMH) and the ventromedial hypothalamic nucleus (VMH), with some neurons also found within these nuclei. oup.comresearchgate.net A smaller number of RFRP-1-ir neurons are located in the arcuate nucleus. oup.com Studies have confirmed the presence of RFRP-1 and RFRP-3 containing neuronal cell bodies in the caudal hypothalamus, specifically in the periventricular nucleus (PerVN) and the area surrounding or above the VMH. nih.gov

Notably, the expression of RFRP mRNA has been detected in the rat brain as early as embryonic day 15 (E15), with immunoreactive neuronal cell bodies for RFRP-3 and RFRP-1 first appearing at E16 and E17, respectively. nih.gov By embryonic day 18, neurons containing both RFRP-1 and RFRP-3 immunoreactivity can be detected. nih.gov Research indicates that all RFRP cell bodies are generated between embryonic days 13 and 14, forming a distinct cell population. nih.gov

RFRP-ir fibers are widely distributed throughout the rat brain. nih.govfrontiersin.org These fibers have been identified in various regions, including the lateral septal nucleus in the telencephalon, the paraventricular thalamic nucleus, numerous hypothalamic nuclei, the periaqueductal gray in the midbrain, the parabrachial nucleus in the pons, and the nucleus of the solitary tract in the medulla oblongata. nih.govnih.gov Additionally, RFRP-1-ir fibers are found in the posterior gray horn of the spinal cord, while RFRP-3-ir fibers are present in several thalamic nuclei and the spinal cord. nih.gov A prominent sex difference has been observed, with adult female rats having a significantly higher number of RFRP-1-ir neurons compared to males. oup.com

Table 1: Distribution of RFRP-Immunoreactive Neurons and Fibers in the Rat Brain

| Brain Region | Presence of Neurons | Presence of Fibers |

|---|---|---|

| Hypothalamus | ||

| Medial Anterior Hypothalamus | Present | Present |

| Medial Tuberal Hypothalamus | Present | Present |

| Periventricular Area | High Density | Present |

| Dorsomedial Hypothalamic Nucleus (DMH) | Present | Present |

| Ventromedial Hypothalamic Nucleus (VMH) | Present | Present |

| Arcuate Nucleus (ARC) | Few | Present |

| Periventricular Nucleus (PerVN) | Present | Present |

| Forebrain & Limbic Structures | ||

| Lateral Septal Nucleus | Absent | Present |

| Medial Pre-optic Area (mPOA) | Absent | Present |

| Bed Nucleus of the Stria Terminalis (BNST) | Absent | Present |

| Medial Amygdala | Absent | Present |

| Hippocampus (CA2/CA3) | Absent | Present |

| Brainstem | ||

| Periaqueductal Gray (PAG) | Absent | Present |

| Parabrachial Nucleus | Absent | Present |

| Nucleus of the Solitary Tract (NTS) | Absent | Present |

| Locus Coeruleus (LC) | Absent | Present |

| Spinal Cord | ||

| Posterior Gray Horn | Absent | Present (RFRP-1) |

| Anterior Gray Horn | Absent | Present (RFRP-3) |

Afferent and Efferent Projections within the Central Nervous System

RFRP neurons play a significant role in modulating the HPG axis through direct and indirect projections. A substantial number of RFRP-immunoreactive fibers are found in close proximity to Gonadotropin-Releasing Hormone (GnRH) neurons, with some making direct contact. oup.comnih.govoup.com It is estimated that RFRP-ir fibers make apparent contacts with 20–40% of GnRH neurons in rodents. frontiersin.org This anatomical relationship suggests a direct regulatory influence of RFRP on GnRH neuronal activity. nih.govnih.gov In rats, approximately 75% of RFRP-1/3 neurons send projections to the preoptic area, where GnRH neuron cell bodies are located. oup.com

The projection of RFRP fibers to the median eminence, the site of GnRH release into the hypophyseal portal system, is a subject of some debate in rats. Several studies have reported a lack of RFRP-1/3-immunoreactive fibers in the external zone of the median eminence in rats. oup.comoup.com This suggests that RFRP-3 may not be a hypophysiotropic neuroendocrine hormone in this species, acting primarily at the level of the GnRH neuron rather than directly on the pituitary. oup.comoup.com However, other research indicates that RFRP fibers do reach the internal layer of the median eminence. nih.gov While direct pituitary action remains controversial, the dense innervation of GnRH neurons strongly supports a central role for RFRP in controlling the reproductive axis. nih.govfrontiersin.org

Beyond the HPG axis, RFRP neurons project extensively to various forebrain and limbic structures, indicating their involvement in a wide range of behaviors. frontiersin.org RFRP-immunoreactive fibers are observed in the medial pre-optic area (mPOA), a critical site for the regulation of male sexual behavior and maternal behavior. oup.comnih.gov Projections to the bed nucleus of the stria terminalis (BNST) and the medial amygdala suggest a role for RFRP in processing social and emotional information, including stress and anxiety-related behaviors. oup.com The lateral septal nuclei also receive RFRP fiber innervation, implicating this peptide in the modulation of social and emotional responses. nih.govoup.com Furthermore, intracerebral injections of a retrograde tracer into the CA2/CA3 region of the hippocampus resulted in the labeling of approximately 21% of RFRP-1/3 cell bodies, demonstrating a direct projection to this area involved in learning and memory. oup.comoup.com

Table 2: Projections of RFRP Neurons to Forebrain and Limbic Structures in Rats

| Target Structure | Function | Evidence of Projection |

|---|---|---|

| Medial Pre-optic Area (mPOA) | Sexual and maternal behavior | Presence of RFRP-ir fibers. oup.com |

| Bed Nucleus of the Stria Terminalis (BNST) | Social and emotional processing | Presence of RFRP-ir fibers. oup.com |

| Medial Amygdala | Social and emotional processing | Presence of RFRP-ir fibers. oup.com |

| Lateral Septal Nuclei | Social and emotional responses | Presence of RFRP-ir fibers. nih.gov |

| Hippocampus (CA2/CA3) | Learning and memory | Retrograde tracing shows direct projection. oup.comoup.com |

The influence of RFRP extends to the brainstem and spinal cord, regions crucial for autonomic function, arousal, and sensory processing. RFRP-containing fibers are widely distributed in the brainstem, with projections to the nucleus of the solitary tract (NTS), a key site for integrating visceral sensory information. nih.gov The locus coeruleus (LC), the principal source of noradrenaline in the brain, also receives RFRP projections, suggesting a role in arousal and stress responses. nih.gov Additionally, the periaqueductal gray (PAG), involved in pain modulation and defensive behaviors, is innervated by RFRP fibers. nih.govnih.gov

Projections to the spinal cord have also been identified. nih.gov Specifically, RFRP-1 immunoreactivity is found in the posterior gray horn, while RFRP-3 immunoreactivity is detected in the anterior gray horn. nih.gov Although direct evidence for RFRP projections to the spinal trigeminal nucleus is less explicit in the provided context, the widespread distribution of RFRP fibers in the brainstem and their involvement in sensory processing make such connections plausible. The presence of RFRP fibers in the dorsal horn of the spinal cord further supports a role for this peptide in modulating nociceptive information. nih.gov

Receptors and Intracellular Signaling Mechanisms of Rfrp 1 and Rfrp 3 in Rats

RFRP Receptors: NPFFR1 (GPR147) and NPFFR2 (GPR74)

RFRP-1 and RFRP-3 exert their effects primarily by binding to two G-protein coupled receptors (GPCRs): Neuropeptide FF Receptor 1 (NPFFR1), also known as GPR147, and Neuropeptide FF Receptor 2 (NPFFR2), also known as GPR74. oup.comfrontiersin.orgguidetopharmacology.orgmdpi.com These receptors were initially identified as receptors for Neuropeptide FF (NPFF), another member of the RFamide peptide family, but are now understood to be the primary targets for RFRPs as well. guidetopharmacology.orgmdpi.com

The expression and localization of NPFFR1 and NPFFR2 mRNA and their corresponding receptor proteins have been mapped in the rat central nervous system and periphery, revealing distinct but overlapping patterns that suggest specific functional roles.

In the rat brain, Npffr1 mRNA is found in several regions associated with neuroendocrine control. nih.gov High levels of Npffr1 mRNA are detected in the hypothalamus, particularly in the lateral septal nucleus, paraventricular nucleus (PVN), and arcuate nucleus. nih.govnih.govresearchgate.net Other areas with notable NPFFR1 expression include the limbic system, amygdala, hippocampus, and substantia nigra. frontiersin.orgguidetopharmacology.org In contrast, Npffr2 mRNA is highly expressed in the dorsal horn of the spinal cord and in brain regions related to sensory pathways, such as the thalamus and medulla oblongata. guidetopharmacology.orgnih.govnih.govresearchgate.net

Both receptors are also expressed in the pituitary gland, indicating a direct site of action for RFRPs at this level of the neuroendocrine axis. frontiersin.orgguidetopharmacology.orgnih.gov The differential distribution of these two receptor subtypes implies that NPFFR1 is more involved in neuroendocrine functions, while NPFFR2 plays a more significant role in modulating sensory information. guidetopharmacology.org

| Receptor | Brain Region | Reported Expression Level | Reference |

|---|---|---|---|

| NPFFR1 (GPR147) | Hypothalamus (general) | Highest level of expression | nih.gov |

| Paraventricular Nucleus (PVN) | Strong expression | nih.govresearchgate.net | |

| Arcuate Nucleus | Strong expression | nih.gov | |

| Pituitary | Present | frontiersin.orgnih.gov | |

| NPFFR2 (GPR74) | Spinal Cord | Highest level of expression | nih.gov |

| Thalamus | High expression | nih.govresearchgate.net | |

| Pituitary | Present | mdpi.com |

RFRP-1 and RFRP-3 exhibit different binding affinities for the two receptor subtypes, which contributes to their distinct biological activities.

RFRP-3 binds with high affinity to NPFFR1 (GPR147) and has a significantly lower affinity for NPFFR2 (GPR74). oup.comfrontiersin.orgcore.ac.ukresearchgate.net This suggests that many of the physiological effects of RFRP-3, particularly in the regulation of reproduction, are mediated primarily through NPFFR1. frontiersin.orgspandidos-publications.com

Conversely, while RFRP-1 also binds to NPFFR1, it displays a higher binding and agonistic activity for NPFFR2 compared to RFRP-3. oup.com Both peptides are considered agonists at these receptors, meaning they bind to and activate them. oup.com The C-terminal amino acid sequence PQRFamide, which is common to both RFRP-3 and NPFF, has been identified as a core sequence for receptor binding. core.ac.ukresearchgate.net

| Peptide | Receptor | Binding Affinity | Reference |

|---|---|---|---|

| RFRP-1 | NPFFR1 (GPR147) | Binds | oup.com |

| NPFFR2 (GPR74) | Higher affinity than RFRP-3 | oup.com | |

| RFRP-3 | NPFFR1 (GPR147) | High | oup.comfrontiersin.orgcore.ac.ukresearchgate.net |

| NPFFR2 (GPR74) | Low | oup.comfrontiersin.orgcore.ac.ukresearchgate.net |

Intracellular Signaling Pathways Activated by RFRPs

Upon binding of RFRP-1 or RFRP-3, the NPFF receptors initiate intracellular signaling cascades that alter neuronal function. These pathways primarily involve G-protein coupling and the subsequent modulation of second messengers and ion channels.

NPFFR1 and NPFFR2 are classic G-protein coupled receptors that signal through the inhibitory G-protein alpha subunits, specifically the Gi/o family. mdpi.comoup.combioscientifica.com Activation of the receptor by an RFRP peptide causes a conformational change that allows it to bind to and activate the heterotrimeric Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can then interact with downstream effector molecules to produce a cellular response. bioscientifica.com

A primary consequence of Gi/o protein activation is the inhibition of the enzyme adenylyl cyclase. This enzyme is responsible for converting ATP into the second messenger cyclic AMP (cAMP). By inhibiting adenylyl cyclase, RFRP signaling leads to a decrease in intracellular cAMP levels. core.ac.ukoup.com Studies have demonstrated that both RFRP-1 and RFRP-3 can suppress forskolin-stimulated cAMP production in cells expressing NPFFR1 or NPFFR2, confirming their inhibitory action on this pathway. core.ac.ukoup.combioscientifica.com

Expression of RFRP Receptors on Target Neuronal Populations in Rats

The physiological effects of RFRP-1 and RFRP-3 are determined by the location and density of their receptors on specific neuronal populations within the rat brain. The primary high-affinity receptor for these peptides is GPR147 (also known as NPFF1R). oup.comfrontiersin.org A second receptor, GPR74 (NPFF2R), binds RFRPs with a lower affinity. oup.comescholarship.org

The distribution of these receptors on key neurons involved in the regulation of reproduction, such as GnRH neurons and kisspeptin (B8261505) neurons, provides the anatomical basis for the modulatory role of the RFRP system.

Expression of RFRP Receptors on GnRH and Kisspeptin Neurons in Rodents

| Neuronal Population | Location | Receptor(s) Expressed | Percentage of Neurons Expressing Receptor | Percentage of Neurons Receiving RFRP-3 Fiber Contact | Species |

|---|---|---|---|---|---|

| GnRH Neurons | Medial Septum/Preoptic Area (MS/POA) | Gpr147 | ~33% | ~26-40% | Mouse, Rat oup.comfrontiersin.org |

| Kisspeptin Neurons | Arcuate Nucleus (ARC) | Gpr147, Gpr74 | ~25% | ~35% | Mouse, Rat oup.comescholarship.orgpnas.org |

| Kisspeptin Neurons | Anteroventral Periventricular Nucleus (AVPV/PeN) | Gpr147 | ~9-16% | ~19% | Mouse oup.com |

In rats and mice, a significant subset of GnRH neurons expresses the GPR147 receptor. frontiersin.orgoup.com Studies in mice show that approximately 33% of GnRH neurons express Gpr147 mRNA. oup.com Consistent with this, anatomical evidence reveals that RFRP-3-immunoreactive fibers form close appositions with 20-40% of GnRH neuronal cell bodies in rodents. oup.comfrontiersin.org The GPR74 receptor, however, does not appear to be expressed in GnRH neurons. escholarship.orgoup.com

The RFRP system also directly targets kisspeptin neurons, which are critical upstream regulators of GnRH secretion. A subpopulation of kisspeptin neurons in the arcuate nucleus (ARC) of rats and mice expresses both Gpr147 and Gpr74 genes. oup.com In mice, approximately 25% of ARC kisspeptin neurons express these receptors, and about 35% of these cells receive direct contact from RFRP-3 fibers. escholarship.orgpnas.org In contrast, the population of kisspeptin neurons in the rostral periventricular region, including the anteroventral periventricular nucleus (AVPV), shows a much lower level of receptor expression, with estimates ranging from 5-16%. oup.comfrontiersin.org Central administration of RFRP-3 in rats has been shown to suppress the activation of AVPV neurons, suggesting a functional inhibitory connection. oup.com

Physiological Roles and Functional Modulation by Rfrp 1 and Rfrp 3 in Rats

Reproductive Axis Regulation

RFRPs exert an inhibitory influence on the reproductive axis, in part, by directly modulating the activity of gonadotropin-releasing hormone (GnRH) neurons. nih.gov Anatomical evidence in rats demonstrates that RFRP-immunoreactive fibers are found in close proximity to GnRH neurons, suggesting a direct interaction. oup.com Electrophysiological studies have shown that RFRP-3 can suppress the firing rate of GnRH neurons. oup.com This inhibitory action is believed to be mediated through the RFRP receptor, GPR147, which is expressed on a subset of GnRH neurons. nih.govnih.gov The activation of this receptor leads to the inhibition of GnRH neuron excitability. nih.gov In medaka, a model organism, RFRP-2, a peptide related to rat RFRPs, has been shown to inhibit the pacemaker activity of terminal nerve GnRH neurons by modulating ion currents. physiology.org While the exact mechanisms are still under investigation, these findings support the role of RFRPs as key negative regulators of GnRH neuronal function.

RFRPs have been shown to suppress the secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. mdpi.comnih.gov This suppression can occur through two primary mechanisms: indirect inhibition via the suppression of GnRH release from the hypothalamus, and direct action at the level of the pituitary. bioscientifica.com

Table 1: Effects of RFRP-3 Administration on LH and FSH Secretion in Rats

| Experimental Model | Administration Route | Observed Effect on LH | Observed Effect on FSH | Citation |

|---|---|---|---|---|

| Ovariectomized, estrogen-primed female rats | Intracerebroventricular (ICV) | Significant reduction | Significant reduction | mdpi.comnih.gov |

| Male rats | Intracerebroventricular (ICV) | Suppression | - | mdpi.compnas.org |

| Cultured female rat pituitary cells | In vitro | Suppression of GnRH-stimulated secretion | - | bioscientifica.com |

| Ovariectomized rats | Intravenous (IV) | Significant reduction | - | bioscientifica.com |

| Ovariectomized rats | Intracerebroventricular (ICV) | No significant effect on pulsatile secretion | - | bioscientifica.com |

The preovulatory LH surge, a critical event for ovulation, is tightly regulated by a complex interplay of hormonal and neural signals. RFRPs appear to play a role in gating this surge. frontiersin.orgfrontiersin.org In female rats, the expression of RFRP is reduced during the preovulatory period, coinciding with the LH surge. frontiersin.org This decrease in RFRP signaling is thought to disinhibit GnRH neurons, contributing to the surge in LH. mdpi.com

Central administration of RFRP-3 around the time of the expected LH surge can suppress it, further supporting the inhibitory role of this peptide. mdpi.comfrontiersin.org The timing of the LH surge is also under circadian control, and it has been proposed that RFRP neurons may mediate circadian signals from the suprachiasmatic nucleus (SCN) to GnRH neurons, thereby influencing the timing of the surge. frontiersin.orgfrontiersin.org

RFRPs have been implicated in the regulation of sexual behavior in both male and female rats. In male rats, intracerebroventricular injection of RFRP-3 has been shown to significantly suppress all aspects of male sexual behavior. mdpi.comnih.gov Conversely, other studies have reported variable effects of RFRP-3 on male sexual behavior. pnas.org

In female rats, the role of RFRPs in sexual behavior is less clear. However, given their inhibitory effects on the reproductive axis, it is plausible that they may also modulate female receptivity. The complex interplay between RFRPs and other neuropeptides like kisspeptin (B8261505) and neuropeptide Y, which are known to influence sexual behavior, suggests a multifaceted regulatory system. oup.com

The expression of RFRP and its receptor changes during postnatal development, suggesting a role in the timing of puberty. frontiersin.orgoup.com In female rats, hypothalamic RFRP gene expression increases with age, peaking around the time of puberty. nih.gov Similarly, in male rats, RFRP gene expression increases between 2 and 4 weeks of age. nih.gov

Despite these developmental changes in expression, the precise role of RFRPs in pubertal onset remains uncertain. oup.com Some studies have shown that knockdown of RFRP-3 production in prepubertal male rats increased serum LH but did not alter the timing of puberty. frontiersin.org This suggests that while RFRPs are involved in regulating the reproductive axis during development, they may not be the primary gatekeepers of pubertal onset. pnas.org

Table 2: Changes in RFRP Expression During Pubertal Development in Rats

| Sex | Age | Change in Hypothalamic RFRP mRNA | Citation |

|---|---|---|---|

| Female | Increasing developmental age | Increase, peaking around puberty | nih.gov |

| Male | Between 2 and 4 weeks | Increase | nih.gov |

| Male | Post-puberty | Significant decrease | frontiersin.org |

Reproductive function declines with age, a process known as reproductive senescence. nih.gov Evidence suggests that alterations in the RFRP system contribute to this age-related decline. nih.gov In middle-aged female rats, an increase in hypothalamic RFRP-3 mRNA expression has been observed even before changes in the regularity of the estrous cycle occur. nih.gov This transient increase in the inhibitory RFRP signal is followed by a decrease in the expression of the stimulatory neuropeptide kisspeptin and GnRH. nih.gov

Furthermore, the expression of RFRP-3 and its receptor has been found to increase locally in the ovaries of aging rats, suggesting a potential for local inhibitory actions on gonadal function. nih.gov The increased basal LH release seen in older mice has been associated with a decreased number of RFRP neurons, suggesting that a reduction in the RFRP "brake" may contribute to the loss of gonadotropic restraint in the aging reproductive axis. nih.gov These findings collectively point to a significant role for RFRPs in the neuroendocrine changes that underlie reproductive aging. nih.govnih.gov

Stress Response and Hypothalamic-Pituitary-Adrenal (HPA) Axis Interactions

The RFamide-related peptide (RFRP) system, particularly the neuropeptides RFRP-1 and RFRP-3, plays a significant role in the neuroendocrine and behavioral responses to stress in rats. nih.gov These peptides are primarily localized in neurons of the dorsomedial hypothalamus (DMH), a brain region crucial for orchestrating stress responses. nih.gov

Mediation of Stress-Induced Reproductive Suppression

Stress is a well-established inhibitor of reproductive function, and evidence strongly points to the RFRP system as a key mediator in this process. scientifictrends.org The negative impact of stress on the hypothalamic-pituitary-gonadal (HPG) axis is, in part, channeled through RFRP neurons. scientifictrends.orgjneurosci.org

Both acute and chronic stress have been shown to increase the expression of RFRP in the DMH of adult male rats, which correlates with a decrease in the activity of the HPG axis. scientifictrends.org Specifically, stress-induced increases in RFRP are associated with reduced plasma levels of luteinizing hormone (LH). scientifictrends.org This suggests that elevated RFRP activity contributes to the suppression of reproductive function under stressful conditions. scientifictrends.org In female rats, silencing the Rfrp gene has been shown to prevent stress-induced infertility, highlighting the critical role of these neurons in mediating the suppressive effects of stress on the reproductive axis. mdpi.com

The mechanism involves RFRP-3 acting as a "brake" on the reproductive axis by negatively regulating gonadotropin-releasing hormone (GnRH) neurons. mdpi.com Stress-induced glucocorticoid release activates RFRP neurons, which in turn release RFRP-3, leading to the inhibition of GnRH-induced LH release. mdpi.com This provides a direct link between the stress response and reproductive suppression.

RFRP Neuronal Activation by Acute and Chronic Stressors

Various stressors, both physiological and psychological, have been demonstrated to activate RFRP neurons in rats. nih.govotago.ac.nz Studies using restraint stress, a common experimental model for psychosocial stress, have shown that both acute and chronic exposure lead to the upregulation of Rfrp mRNA in male rats. scientifictrends.orgmdpi.com This increase in gene expression is accompanied by an increase in the activation of RFRP neurons themselves. jneurosci.orgresearchgate.net

For instance, acute immobilization stress in male rats leads to a rapid increase in RFRP expression in the DMH. scientifictrends.org This effect is transient, with RFRP levels returning to baseline within 24 hours of the stressor being removed. scientifictrends.org Chronic stress, however, results in a more sustained elevation of RFRP expression. scientifictrends.org Similarly, stressful stimuli have been shown to increase the expression of Fos protein, a marker of neuronal activation, in RFRP-immunoreactive neurons in the DMH of rats. nih.gov This indicates that various stressors converge on the RFRP system, leading to its activation. nih.govotago.ac.nz

Role of Glucocorticoids in Activating RFRP Neurons

The activation of RFRP neurons by stress is largely mediated by glucocorticoids, the primary hormones released during the stress response. mdpi.comnih.gov A significant portion of RFRP neurons, approximately 53% in male rats, express glucocorticoid receptors (GRs), providing a direct pathway for glucocorticoids to influence RFRP neuronal activity. scientifictrends.orgresearchgate.netpnas.org

The critical role of glucocorticoids is further evidenced by studies involving adrenalectomy, the surgical removal of the adrenal glands which are the source of glucocorticoids. In adrenalectomized male rats, the stress-induced upregulation of RFRP expression is blocked. scientifictrends.orgmdpi.comresearchgate.net This demonstrates that adrenal hormones are necessary for the stress-induced increase in RFRP activity. scientifictrends.org Furthermore, the administration of corticosterone (B1669441), the primary glucocorticoid in rodents, has been shown to increase Rfrp gene expression. mdpi.comnih.gov

These findings support a model where stress activates the HPA axis, leading to the release of glucocorticoids. nih.gov These glucocorticoids then act directly on GR-expressing RFRP neurons in the DMH to increase RFRP synthesis and release. scientifictrends.orgresearchgate.net This, in turn, contributes to the downstream effects of stress, including reproductive suppression. scientifictrends.org

Involvement in Anxiety-like Behaviors

Beyond their role in the neuroendocrine response to stress, RFRP peptides are also implicated in the behavioral manifestations of stress, such as anxiety. nih.gov The intracerebroventricular administration of RFRP-1 and RFRP-3 in rats has been shown to induce anxiety-related behaviors in open-field tests. nih.govpnas.org This suggests a direct role for these peptides in modulating anxiety levels.

Furthermore, there appears to be a feedback loop where stressful stimuli activate RFRP neurons, which then not only contribute to the hormonal stress response but also promote anxiety-like behaviors. mdpi.com Central administration of RFRP-3 has been shown to stimulate the release of glucocorticoids, further activating the stress axis and potentially perpetuating a state of heightened anxiety. mdpi.com This positions the RFRP system as a key player in both the physiological and behavioral components of the stress response.

Metabolism and Energy Homeostasis

The RFRP system also plays a role in regulating metabolism and energy balance, particularly in the control of food intake.

Regulation of Food Intake (Hyperphagia/Orexigenic Effects)

RFRP-3 has been identified as an orexigenic neuropeptide, meaning it stimulates food intake. nih.govfrontiersin.orgnih.gov Both acute and chronic administration of RFRP-3 in rats have been shown to increase food consumption, leading to hyperphagia. nih.govfrontiersin.orgnih.gov This effect is observed during the photophase (light period) in rats. frontiersin.orgnih.govresearchgate.net

Studies have shown that intraperitoneal injection of RFRP-3 in rats leads to a significant increase in body mass and induces hyperphagia. nih.govfrontiersin.orgnih.gov Analysis of meal patterns revealed that the orexigenic effect of RFRP-3 is characterized by an increased frequency of meals and more time spent eating. frontiersin.org This suggests that RFRP-3 may integrate energy balance with reproductive function, as it has the dual capacity to stimulate feeding while inhibiting reproduction. frontiersin.orgnih.gov

The following table summarizes the effects of RFRP-3 on food intake and meal microstructure in rats based on research findings.

| Parameter | Effect of RFRP-3 Administration | Reference |

| Food Intake | Increased (Hyperphagia) | nih.gov, frontiersin.org, nih.gov |

| Body Mass | Increased | nih.gov, frontiersin.org, nih.gov |

| Meal Frequency | Increased | frontiersin.org |

| Time Spent in Meals | Increased | frontiersin.org |

| Meal Size | Reduced | frontiersin.org |

| Eating Rate | Reduced | frontiersin.org |

| Meal Duration | Reduced | frontiersin.org |

| Intermeal Intervals | Shortened | frontiersin.org |

These findings highlight the complex role of the RFRP system in not only mediating the stress response and its impact on reproduction but also in the fundamental regulation of energy homeostasis through the control of feeding behavior.

Effects on Glucose Homeostasis: Hyperglycemia, Glucose Intolerance, Insulin (B600854) Resistance

Studies in rats have demonstrated that the administration of RFRP-3, a related peptide often studied alongside RFRP-2, can lead to significant disturbances in glucose metabolism. frontiersin.orgfrontiersin.orgresearchgate.net Intraperitoneal injection of RFRP-3 in rats resulted in marked hyperglycemia, glucose intolerance, and insulin resistance. frontiersin.orgfrontiersin.orgresearchgate.net These effects suggest a role for the RFRP system in the regulation of blood glucose levels.

Specifically, chronic administration of RFRP-3 was shown to induce a state of glucose intolerance, where the rats exhibited a blunted response to exogenous glucose and a decreased ability to eliminate glucose from the bloodstream. frontiersin.org This was accompanied by hypoinsulinism, a condition of having lower than normal levels of insulin, and hyperglucagonism, an excess of the hormone glucagon (B607659) which raises blood glucose. frontiersin.orgfrontiersin.orgresearchgate.net Furthermore, the development of insulin resistance was observed, indicating that tissues were less responsive to the effects of insulin. frontiersin.orgfrontiersin.orgresearchgate.net

The table below summarizes the key findings on the effects of RFRP-3 administration on glucose homeostasis in rats.

| Parameter | Effect of RFRP-3 Administration | Reference |

| Blood Glucose | Increased (Hyperglycemia) | frontiersin.orgfrontiersin.orgresearchgate.net |

| Glucose Tolerance | Impaired | frontiersin.orgfrontiersin.org |

| Insulin Levels | Decreased (Hypoinsulinism) | frontiersin.orgfrontiersin.orgresearchgate.net |

| Glucagon Levels | Increased (Hyperglucagonism) | frontiersin.orgfrontiersin.orgresearchgate.net |

| Insulin Sensitivity | Decreased (Insulin Resistance) | frontiersin.orgfrontiersin.orgresearchgate.net |

Modulation of Lipid Metabolism

In addition to its effects on glucose homeostasis, RFRP-3 has been shown to modulate lipid metabolism in rats. frontiersin.orgfrontiersin.orgresearchgate.net Administration of RFRP-3 resulted in hyperlipidemia, a condition characterized by abnormally high levels of lipids in the blood. frontiersin.orgfrontiersin.orgresearchgate.net This suggests that the RFRP system may play a role in regulating the metabolic processes involving fats.

Interaction with Other Metabolic Neuropeptides (e.g., NPY, POMC)

The RFRP system interacts with other key neuropeptides involved in the regulation of energy balance, such as neuropeptide Y (NPY) and pro-opiomelanocortin (POMC). mdpi.comsemanticscholar.orgspandidos-publications.com In rats, RFRP-3 has been shown to stimulate NPY neurons. semanticscholar.org However, the interaction is complex, as some studies have reported that RFRP inhibits the neuronal activities of NPY cells in mice, which is inconsistent with the observed increase in food intake. semanticscholar.org

With regard to POMC, which is known to have anorexigenic (appetite-suppressing) effects, studies in rats have not shown activation of POMC neurons by RFRP-3. semanticscholar.org In fact, intracerebroventricular injection of RFRP-3 has been suggested to inhibit the expression of POMC. spandidos-publications.com This interaction is significant as POMC neurons are a crucial component of the central melanocortin system that regulates energy homeostasis.

The receptors for RFRP peptides, NPFFR1 and NPFFR2, are expressed on both NPY and POMC neurons in the arcuate nucleus of the hypothalamus, a critical brain region for metabolic regulation. mdpi.com Specifically, in rats, a significant percentage of NPY neurons (20%) and a smaller portion of POMC neurons (6%) in the arcuate nucleus express NPFFR1. mdpi.com

Pain Modulation (Nociception)

The RFRP system, including RFRP-1, has been implicated in the modulation of pain perception, or nociception, in rats.

Anti-opioid Actions and Interaction with Morphine Analgesia

RFRP-1 has been shown to exhibit anti-opioid actions in rats. nih.gov When administered alone, intracerebroventricular (i.c.v.) injection of RFRP-1 did not have a direct effect on pain thresholds in the hot plate test. nih.gov However, when co-administered with morphine, RFRP-1 significantly decreased or even blocked the analgesic effects of morphine in both the hot plate and formalin tests. nih.gov This suggests that RFRP-1's action on pain modulation is dependent on the activation of opioid receptors and supports its role as part of an anti-opioid system that counteracts the effects of opioids. nih.gov

Similarly, the related peptide RFRP-3 has also been shown to have anti-opioid effects. In vivo electrophysiological recordings from vasopressin and oxytocin (B344502) neurons in rats revealed that pretreatment with RFRP-3 attenuated the inhibitory effect of morphine on the firing rate of these neurons. oup.com This provides cellular-level evidence for the anti-opioid properties of the RFRP system. oup.com

Central and Spinal Mechanisms of Nociceptive Modulation

The modulation of nociception by RFRP peptides occurs at both central and spinal levels. nih.govnih.gov The presence of RFRP-containing fibers in the dorsal horn of the spinal cord suggests a direct role in processing nociceptive information at the spinal level. bioscientifica.com Studies have shown that both segmental and descending modulatory controls are exerted at the spinal level, involving various neurotransmitter systems. nih.gov While the specific mechanisms for RFRP-2 in rats are not detailed, the general understanding is that neuropeptides like RFRPs can influence the transmission of pain signals from the periphery to the brain.

Sleep-Wake Regulation

While direct studies on the role of RFRP-2 in sleep-wake regulation in rats are limited, research in other species provides some insights. In humans, the NPVF preproprotein produces three peptides: RFRP-1, RFRP-2, and RFRP-3. elifesciences.org However, the RFRP-2 sequence is absent from the rodent npvf ortholog. elifesciences.orgnih.gov

Studies using genetic manipulation in other animal models have shown that overexpression of RFRP2 has a strong effect on sleep, significantly increasing sleep duration and decreasing locomotor activity. elifesciences.orgnih.gov Although not directly applicable to rats due to the absence of the RFRP-2 peptide, these findings suggest a potential role for the broader family of RFRP peptides in sleep regulation. The dorsomedial hypothalamus, a brain region enriched with NPVF (the precursor to RFRPs) in rodents, is known to be associated with sleep regulation. elifesciences.orgnih.gov

General RFRP Impact on Locomotor Activity and Sleep

While specific studies on RFRP-2's effects on locomotor activity and sleep are noted in non-rodent models, research in vertebrates, including rodents, points to a broader role for the RFRP system in regulating these behaviors. elifesciences.orgnih.govelifesciences.org In rats, the dorsomedial hypothalamus, a key site of RFRP-1 and RFRP-3 synthesis, is integral to neuroendocrine and behavioral stress responses, which can influence activity levels. nih.gov Studies in zebrafish have shown that overexpression of RFRP1 or RFRP3 can lead to a decrease in locomotor activity, though without a significant impact on sleep. elifesciences.orgnih.gov Conversely, the loss of NPVF (the gene encoding RFRPs) signaling in zebrafish results in reduced sleep. elifesciences.org The infusion of RFRP-3 has been shown to decrease sociosexual behavior in rats. pnas.org The circadian clock in the suprachiasmatic nucleus (SCN) regulates RFRP-3 neurons, suggesting a role for these peptides in the daily rhythms of behavior. oup.com The measurement of locomotor activity in rodents can be achieved through various technologies, including radio-frequency identification (RFID), which allows for the tracking of individual animals in a social context. frontiersin.org

Other Neuroendocrine Functions

The RFRP system has a notable influence on the secretion of prolactin (PRL) in rats. Intracerebroventricular (i.c.v.) injection of RFRP-1 has been shown to significantly increase the release of PRL. nih.gov This effect appears to be centrally mediated, potentially through the inhibition of dopamine (B1211576) release into the median eminence, rather than a direct action on the anterior pituitary gland. nih.gov Similarly, i.c.v. administration of RFRP-3 also stimulates PRL release. researchgate.net This action is believed to be mediated by the NPFFR1 receptor and may involve the activation of a hypothalamic prolactin-releasing factor, as it does not seem to be caused by a reduction in the inhibitory tone of tuberoinfundibular dopaminergic (TIDA) neurons. researchgate.net However, at very high doses, RFRP-3 has been observed to suppress prolactin release in isolated pituitary cells. oup.com

RFRP-1 and RFRP-3 are implicated in the regulation of oxytocin secretion, particularly in the context of stress responses. nih.gov Stressful stimuli have been shown to activate RFRP-immunoreactive neurons in the dorsomedial hypothalamus. nih.gov Intracerebroventricular injection of both RFRP-1 and RFRP-3 leads to an increase in the expression of Fos protein in oxytocin neurons within the hypothalamus and elevates plasma oxytocin concentrations. nih.govfrontiersin.orgfrontiersin.org Furthermore, the application of RFRPs to isolated supraoptic nuclei facilitates oxytocin release, indicating a direct action on oxytocin neurons. nih.gov This suggests that RFRPs play a role in mediating neuroendocrine responses to stress by modulating the activity of the oxytocinergic system. nih.gov In female rats, RFRP-3 has been shown to attenuate the morphine-mediated inhibition of the firing rate of oxytocin neurons. researchgate.netoup.com

Evidence suggests a potential role for the RFRP system in the central regulation of cardiovascular function. The neuropeptide FF (NPFF) system, to which RFRPs are related, is known to participate in cardiovascular regulation. researchgate.netmdpi.com NPFF and its receptors are expressed in brain regions involved in cardiovascular control, such as the hypothalamus and brainstem. mdpi.com Intracerebroventricular administration of NPFF in rats has been shown to increase arterial blood pressure. mdpi.com While direct studies on the cardiovascular effects of RFRP-1 and RFRP-3 in rats are less common, the anatomical proximity and shared receptor systems with NPFF suggest a potential for overlapping functions in cardiovascular modulation. ed.ac.ukfrontiersin.org

Data Tables

Table 1: Effects of RFRP-1 and RFRP-3 on Prolactin and Oxytocin Secretion in Rats

| Peptide | Administration Route | Effect on Prolactin | Effect on Oxytocin | Reference(s) |

|---|---|---|---|---|

| RFRP-1 | Intracerebroventricular | Increase | Increase | nih.govnih.gov |

| RFRP-3 | Intracerebroventricular | Increase | Increase | nih.govresearchgate.net |

| RFRP-3 | In vitro (pituitary cells) | Suppression (at high doses) | - | oup.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| RFamide-related peptide-1 | RFRP-1 |

| RFamide-related peptide-2 | RFRP-2 |

| RFamide-related peptide-3 | RFRP-3 |

| Gonadotropin-inhibitory hormone | GnIH |

| Neuropeptide VF | NPVF |

| G protein-coupled receptor 147 | GPR147 |

| Suprachiasmatic nucleus | SCN |

| Radio-frequency identification | RFID |

| Prolactin | PRL |

| Intracerebroventricular | i.c.v. |

| Neuropeptide FF receptor 1 | NPFFR1 |

| Tuberoinfundibular dopaminergic | TIDA |

| Neuropeptide FF | NPFF |

Research Methodologies and Experimental Models in Rat Rfrp Studies

In vivo Pharmacological Interventions: Intracerebroventricular (ICV) Administration of Peptides, Agonists, and Antagonists (e.g., RF9)

A primary method for investigating the central effects of RFRPs in rats involves the direct administration of synthetic peptides, agonists, or antagonists into the brain's ventricular system, a technique known as intracerebroventricular (ICV) injection. This approach bypasses the blood-brain barrier, allowing for the direct assessment of a compound's action on the central nervous system.

Studies utilizing ICV administration of RFRP-3, the mammalian ortholog of avian gonadotropin-inhibitory hormone (GnIH), have demonstrated its potent inhibitory effects on the reproductive axis. oup.comfrontiersin.org For instance, chronic ICV infusion of RFRP-3 in ovariectomized, estradiol-primed female rats led to a dose-dependent inhibition of GnRH neuronal activation, which is critical for the preovulatory luteinizing hormone (LH) surge. oup.com This intervention also suppressed neuronal activity in the anteroventral periventricular region, a key area for providing stimulatory input to GnRH neurons. oup.com In male rats, ICV administration of RFRP-3 has been shown to significantly suppress sexual behavior and reduce plasma LH levels. frontiersin.org

Conversely, the use of antagonists has been crucial in understanding the endogenous roles of the RFRP system. RF9, initially identified as a potent antagonist for RFRP receptors (NPFFR1/GPR147 and NPFFR2/GPR74), has been a key pharmacological tool. mdpi.comphysiology.org Central administration of RF9 has been found to stimulate gonadotropin release in rats, suggesting that it blocks a tonic inhibitory action of endogenous RFRP-3. nih.gov Interestingly, while RF9 can block the inhibitory effects of RFRP-3 on GnRH neurons, some research suggests it may also act as an agonist at the kisspeptin (B8261505) receptor (KISS1R), highlighting the complexity of its pharmacological profile. physiology.orgnih.gov

Beyond reproduction, ICV administration studies have explored the role of RFRPs in other physiological processes. For example, central injection of RFRP-3 has been shown to stimulate food intake in male rats, suggesting a role in metabolic regulation. nih.gov Furthermore, ICV administration of RFRPs can induce c-Fos expression, a marker of neuronal activation, in various brain regions, including those involved in neuroendocrine function and pain modulation, such as the nucleus tractus solitarius and the arcuate nucleus of the hypothalamus. nih.gov

Genetic Manipulation and Silencing Approaches: Short Hairpin RNA (shRNA) Knockdown of RFRP Gene Expression

To investigate the physiological necessity of RFRP signaling, researchers have turned to genetic manipulation techniques, most notably the use of short hairpin RNA (shRNA) to achieve gene knockdown. This method allows for the specific silencing of the Rfrp gene, which encodes the precursor for RFRP peptides, providing a powerful tool to study the consequences of reduced RFRP expression.

In a landmark study, a lentiviral vector carrying an shRNA specifically targeting Rfrp mRNA was stereotaxically injected into the dorsomedial hypothalamus (DMH) of female rats. elifesciences.orgresearchgate.net This technique resulted in a significant, localized downregulation of both Rfrp mRNA and peptide levels. elifesciences.orgresearchgate.net The functional consequence of this genetic silencing was profound: it completely prevented the negative effects of chronic stress on fertility. elifesciences.org Stressed female rats with Rfrp knockdown exhibited normal mating success and pregnancy rates, in stark contrast to control stressed rats which showed significant infertility. elifesciences.org This demonstrates a critical role for hypothalamic RFRP in mediating stress-induced reproductive suppression. elifesciences.orgnih.gov

The effectiveness of this approach is often validated through molecular techniques. For instance, quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) can confirm the reduction in Rfrp mRNA levels, while immunohistochemistry can verify the decrease in RFRP peptide expression in the targeted brain region. elifesciences.orgresearchgate.net Some shRNA systems are inducible, allowing for temporal control over gene silencing, which can be a significant advantage in dissecting the time-course of RFRP's actions. researchgate.net

These gene silencing experiments provide compelling evidence for the causal role of RFRP in specific physiological processes, complementing the findings from pharmacological interventions. The ability to rescue stress-induced reproductive failure by knocking down a single gene highlights RFRP as a key integrator of stress and reproductive circuits. elifesciences.orgresearchgate.netnih.gov

Electrophysiological Recordings: Pacemaker Activity of Terminal Nerve GnRH Neurons

Electrophysiological techniques, particularly patch-clamp recordings, have provided direct insights into how RFRPs modulate the activity of individual neurons. A key target of these investigations has been the gonadotropin-releasing hormone (GnRH) neurons, which are the final common pathway for central control of reproduction.

Studies have examined the effects of RFRPs on the pacemaker activity of terminal nerve (TN) GnRH neurons, which exhibit spontaneous, rhythmic firing that is crucial for GnRH release. physiology.org In these experiments, bath application of RFRP-2 to brain slices containing TN-GnRH neurons was found to decrease their firing frequency. physiology.org This inhibitory effect was blocked by the antagonist RF9, indicating that it is mediated by specific RFRP receptors. physiology.org

Further investigation into the ionic mechanisms revealed that RFRP-2 induces this inhibition by modulating multiple ion channels. Specifically, RFRP-2 was shown to close transient receptor potential canonical (TRPC) channels and open voltage-independent potassium (K+) channels. physiology.org The closure of TRPC channels reduces inward, depolarizing currents, while the opening of K+ channels increases outward, hyperpolarizing currents, both of which contribute to a decrease in neuronal excitability and firing rate.

These electrophysiological findings provide a cellular-level explanation for the inhibitory effects of RFRPs on the reproductive axis observed in vivo. By directly suppressing the electrical activity of GnRH neurons, RFRPs can effectively gate the release of GnRH and, consequently, the downstream secretion of pituitary gonadotropins. physiology.orgmdpi.com

Molecular and Immunochemical Techniques: Quantitative Reverse Transcriptase-Polymerase Chain Reaction (qRT-PCR), In Situ Hybridization (ISH), Immunohistochemistry (IHC), c-Fos Expression Analysis

A suite of molecular and immunochemical techniques has been essential for mapping the distribution and regulation of the RFRP system in the rat brain.

Quantitative Reverse Transcriptase-Polymerase Chain Reaction (qRT-PCR) is used to quantify the expression levels of Rfrp mRNA. This technique has been instrumental in demonstrating that Rfrp gene expression is dynamically regulated. For example, qRT-PCR analysis has shown that chronic stress significantly increases Rfrp mRNA levels in the hypothalamus of rats. elifesciences.orgresearchgate.netscientifictrends.org This upregulation is mediated by glucocorticoids, as it can be blocked by adrenalectomy. researchgate.netnih.govscientifictrends.org

In Situ Hybridization (ISH) allows for the visualization of mRNA within tissue sections, providing precise anatomical localization of gene expression. ISH studies in rats have confirmed that Rfrp mRNA is primarily expressed in neurons located in the dorsomedial nucleus of the hypothalamus (DMH). mdpi.comescholarship.org This technique has also been used to show that RFRP-expressing neurons are distinct from other neuropeptide populations, such as neuropeptide FF (NPFF). nih.gov

Immunohistochemistry (IHC) uses antibodies to detect the RFRP peptides themselves within brain tissue. IHC has revealed that while the cell bodies of RFRP-producing neurons are confined to the DMH, their nerve fibers are widely distributed throughout the brain. mdpi.comnih.gov These fibers project to numerous regions, including the preoptic area where they make close contact with GnRH neurons, the arcuate nucleus, the periaqueductal gray, and the nucleus tractus solitarius. oup.commdpi.comnih.gov This extensive projection pattern suggests that RFRPs are involved in a wide range of functions beyond reproductive control. nih.gov

c-Fos Expression Analysis is used as a marker for neuronal activation. The protein c-Fos is an immediate-early gene product that is rapidly expressed in neurons following stimulation. By combining c-Fos immunohistochemistry with that for other neuronal markers, researchers can identify which populations of neurons are activated or inhibited by a particular stimulus. For instance, ICV administration of RFRP-3 has been shown to inhibit c-Fos expression in GnRH neurons during a hormonally-induced LH surge, providing further evidence for its inhibitory role. oup.com Conversely, central RFRP administration can induce c-Fos expression in other brain regions, indicating neuronal activation. nih.gov

Behavioral Assays: Sexual Behavior Tests, Food Intake and Body Weight Monitoring, Stress-Induced Behavior Paradigms, Nociceptive Tests (e.g., Hot Plate, Formalin Test), Sleep Monitoring

To understand the functional consequences of RFRP signaling, a variety of behavioral assays are employed in rat models. These tests allow researchers to assess how manipulating the RFRP system affects complex behaviors.

Sexual Behavior Tests: In male rats, sexual behavior is typically assessed by observing and quantifying interactions with a receptive female. Studies have shown that central administration of RFRP-3 significantly suppresses male sexual behaviors, including mounts, intromissions, and ejaculations. frontiersin.org

Food Intake and Body Weight Monitoring: The role of RFRPs in energy balance is investigated by measuring food consumption and changes in body weight following peptide administration. Central injection of RFRP-3 has been reported to stimulate food intake in male rats. nih.gov Chronic administration can lead to increased body mass, hyperphagia, and associated metabolic changes like hyperlipidemia and hyperglycemia. frontiersin.org

Stress-Induced Behavior Paradigms: The interaction between RFRPs and stress is a significant area of research. In rats, exposure to stressors like immobilization has been shown to increase the expression and activity of RFRP neurons. scientifictrends.orgjneurosci.org Furthermore, central administration of RFRP-3 can induce anxiety-like behaviors. nih.govmdpi.com Conversely, as mentioned previously, silencing the Rfrp gene can alleviate the negative reproductive consequences of chronic stress. elifesciences.org

Nociceptive Tests: The role of RFRPs in pain modulation is studied using standardized nociceptive tests.

Hot Plate Test: This test measures the latency of a rat to react (e.g., by licking a paw or jumping) when placed on a heated surface. capes.gov.brresearchgate.net It assesses the response to a thermal pain stimulus. researchgate.net

Formalin Test: This model involves injecting a dilute formalin solution into the rat's paw, which induces a biphasic pain response. capes.gov.brcriver.com The early phase reflects direct chemical irritation of nociceptors, while the late phase involves inflammatory processes and central sensitization. criver.com Studies have shown that RFRP-1 can modulate morphine-induced analgesia in both the hot plate and formalin tests, suggesting an interaction with the opioid system. nih.gov

Sleep Monitoring: While much of the research on RFRPs and sleep has been conducted in other species, rodent studies are emerging. nih.govelifesciences.org The location of RFRP neurons in the dorsomedial hypothalamus, a region implicated in sleep regulation, suggests a potential role. nih.govelifesciences.org Future studies in rats using techniques like electroencephalography (EEG) and electromyography (EMG) will be crucial to delineate the specific effects of RFRP-2 on sleep architecture.

Neuroendocrine Measurements: Circulating Levels of LH, FSH, Testosterone (B1683101), Corticosterone (B1669441), Insulin (B600854), Glucagon (B607659)

Measuring circulating hormone levels is a critical component of RFRP research in rats, providing a direct readout of the system's neuroendocrine effects. Blood samples are typically collected and analyzed using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Gonadotropins (LH and FSH) and Testosterone: A primary focus has been on the hormones of the hypothalamic-pituitary-gonadal (HPG) axis. Numerous studies have demonstrated that central administration of RFRP-3 suppresses plasma LH concentrations in rats. oup.comfrontiersin.orgmdpi.com This effect is consistent with the peptide's inhibitory action on GnRH neurons. oup.com The impact on follicle-stimulating hormone (FSH) is also studied, although it can be regulated by other factors in addition to GnRH. oup.com In male rats, the suppression of LH leads to a subsequent decrease in testosterone secretion from the testes. frontiersin.org Conversely, blocking endogenous RFRP signaling with the antagonist RF9 can increase plasma LH levels. nih.govoup.com

Corticosterone: As the primary glucocorticoid stress hormone in rodents, corticosterone is measured to assess the activation of the hypothalamic-pituitary-adrenal (HPA) axis. mdpi.com Both acute and chronic stress paradigms that increase RFRP expression also lead to elevated plasma corticosterone levels. elifesciences.orgscientifictrends.org Furthermore, there appears to be a reciprocal relationship, as central administration of RFRP-3 can stimulate the HPA axis, leading to increased corticosterone release. nih.govmdpi.comnih.gov This indicates that RFRP neurons are not only responsive to stress signals but can also actively promote a stress response. nih.gov

Insulin and Glucagon: Emerging evidence points to a role for RFRPs in glucose homeostasis. Studies in rats have shown that chronic peripheral administration of RFRP-3 can lead to hyperglycemia, hypoinsulinemia (low insulin), and hyperglucagonemia (high glucagon). frontiersin.org Immunohistochemical studies have shown that RFRP-3 is co-localized with glucagon in pancreatic islets, while its receptor, GPR147, is co-localized with insulin, suggesting a direct role for RFRP-3 in regulating pancreatic hormone secretion. frontiersin.org

Interactive Data Table: Effects of RFRP-3 Manipulation on Neuroendocrine Levels in Rats

| Intervention | Hormone Measured | Direction of Change | Reference |

| ICV RFRP-3 | Luteinizing Hormone (LH) | Decrease | oup.comfrontiersin.orgnih.gov |

| ICV RFRP-3 | Estradiol | Decrease | nih.gov |

| ICV RFRP-3 | Growth Hormone (GH) | Increase | nih.govnih.gov |

| ICV RFRP-3 | Corticosterone | Increase | nih.govmdpi.com |

| Peripheral RFRP-3 | Insulin | Decrease | frontiersin.org |

| Peripheral RFRP-3 | Glucagon | Increase | frontiersin.org |

| ICV RF9 (Antagonist) | Luteinizing Hormone (LH) | Increase | nih.govoup.com |

| Rfrp shRNA Knockdown + Stress | Estradiol | Increase (reversal of stress effect) | elifesciences.org |

Translational Significance and Future Research Directions

Potential Therapeutic Targets for Reproductive Dysfunctions (e.g., Stress-induced Infertility)